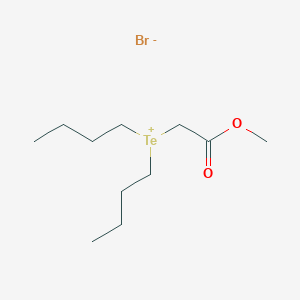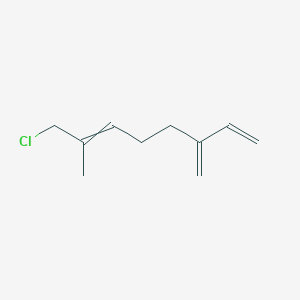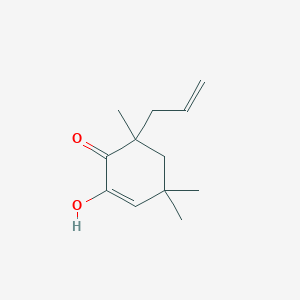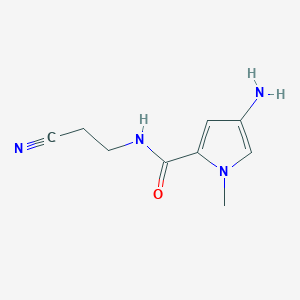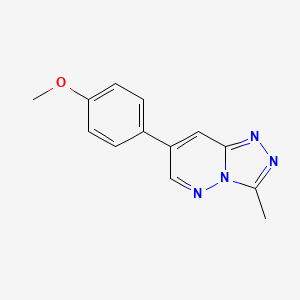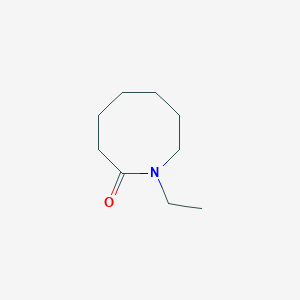
Lithium, 1-pentadecynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium, 1-pentadecynyl- is an organolithium compound characterized by the presence of a lithium atom bonded to a 1-pentadecynyl group. Organolithium compounds are widely used in organic synthesis due to their strong nucleophilic and basic properties. These compounds are essential in the formation of carbon-carbon bonds, making them valuable intermediates in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium, 1-pentadecynyl- typically involves the reaction of 1-pentadecynyl halide with lithium metal. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The general reaction can be represented as follows:
1-Pentadecynyl halide+Li→Lithium, 1-pentadecynyl-+Li halide
Industrial Production Methods
Industrial production of lithium, 1-pentadecynyl- follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of lithium and to ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the formation of by-products.
Análisis De Reacciones Químicas
Types of Reactions
Lithium, 1-pentadecynyl- undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium oxide and other oxidation products.
Reduction: Can reduce certain organic compounds, acting as a strong reducing agent.
Substitution: Participates in nucleophilic substitution reactions, where the lithium atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Typically involves exposure to air or oxygen at controlled temperatures.
Reduction: Often carried out in the presence of a suitable solvent and under an inert atmosphere.
Substitution: Requires the presence of a suitable electrophile and is usually conducted in an anhydrous solvent.
Major Products Formed
Oxidation: Lithium oxide and various organic oxidation products.
Reduction: Reduced organic compounds.
Substitution: New organolithium compounds or other substituted products.
Aplicaciones Científicas De Investigación
Lithium, 1-pentadecynyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of lithium, 1-pentadecynyl- involves its strong nucleophilic and basic properties. The lithium atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds and the generation of various organic products. The compound’s reactivity is influenced by the nature of the 1-pentadecynyl group and the reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
- Lithium, 1-butynyl-
- Lithium, 1-octynyl-
- Lithium, 1-decenyl-
Comparison
Lithium, 1-pentadecynyl- is unique due to the length of its carbon chain, which influences its reactivity and solubility. Compared to shorter-chain organolithium compounds, it may exhibit different physical properties and reactivity patterns. The longer carbon chain can also impact the compound’s interactions with other molecules, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propiedades
Número CAS |
105563-08-4 |
|---|---|
Fórmula molecular |
C15H27Li |
Peso molecular |
214.3 g/mol |
Nombre IUPAC |
lithium;pentadec-1-yne |
InChI |
InChI=1S/C15H27.Li/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2;/h3,5-15H2,1H3;/q-1;+1 |
Clave InChI |
JVBWYKJNZNYLDV-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CCCCCCCCCCCCCC#[C-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


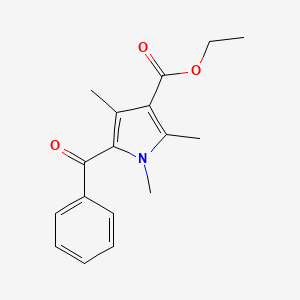
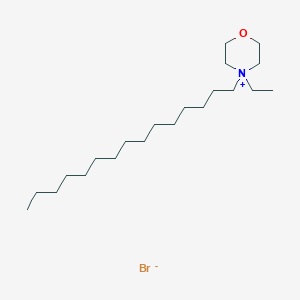
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)

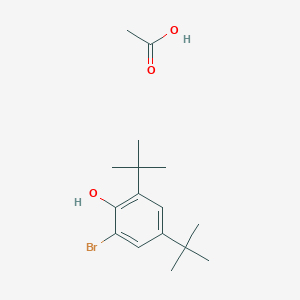
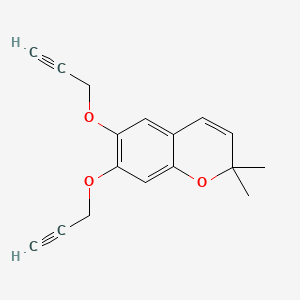
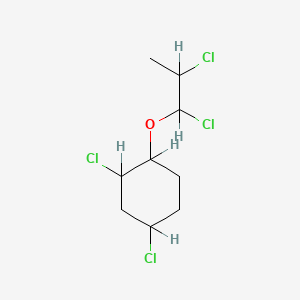
![1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine](/img/structure/B14335220.png)
